molecular formula C17H14FN3O3 B3414139 N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 946305-57-3

N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide

Cat. No.: B3414139
CAS No.: 946305-57-3
M. Wt: 327.31 g/mol
InChI Key: WAPWNZKRQMNPFH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a 2-fluorophenyl group linked to an acetamide moiety, which is further connected via a phenoxy bridge to a 5-methyl-1,3,4-oxadiazole ring. The fluorophenyl group enhances metabolic stability and lipophilicity, while the oxadiazole core contributes to hydrogen bonding and π-π interactions, making it a candidate for pharmacological applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-11-20-21-17(24-11)12-6-8-13(9-7-12)23-10-16(22)19-15-5-3-2-4-14(15)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPWNZKRQMNPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs, such as fluorophenyl, acetamide, phenoxy, or 1,3,4-oxadiazole groups. Differences in substituents, heterocycles, and bioactivity are highlighted below.

Key Structural and Functional Comparisons

Table 1: Comparative Analysis of N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide and Analogs

Compound Name Structural Features Physical Properties Biological Activity (if reported) Reference
This compound 2-fluorophenyl, 5-methyl-oxadiazole, phenoxy bridge Not reported Not reported
4l : 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide 4-fluorophenyl, thioether linkage, 2-acetamidophenoxy substituent Yield: 74%; MP: 217–219°C; NMR data available Not reported
CDD-934506 : 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide 4-nitrophenyl, 4-methoxyphenyl-oxadiazole, sulfanyl group Not reported Purchased for Mtb enzyme inhibition studies
7d : 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide Thiadiazole core, 2-fluorophenoxy, 4-methoxyphenyl-pyridine IC50: 1.8 µM (Caco-2 cells) Anticancer activity
Compound 51 : N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide Triazole core, 2,5-difluorophenyl, phenylthio group Yield: 42.4%; MP: 156–158°C Potential cytohesin inhibitor

Structural Insights

Heterocycle Core: The target compound’s 1,3,4-oxadiazole is distinct from 7d’s thiadiazole and 51’s triazole . Thio/sulfanyl groups in 4l and CDD-934506 may increase oxidative instability compared to the target compound’s oxygen-based linkages.

Substituent Effects: The 5-methyl group on the oxadiazole in the target compound likely improves lipophilicity over CDD-934506’s 4-methoxyphenyl group, which introduces polar methoxy interactions. Fluorine placement (2-fluorophenyl vs. 7d’s 2-fluorophenoxy) alters electronic effects and steric hindrance, impacting target selectivity.

Biological Activity: 7d’s cytotoxicity (IC50 1.8 µM) suggests thiadiazole derivatives may excel in anticancer applications, while oxadiazoles like the target compound may require functionalization for similar potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide

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